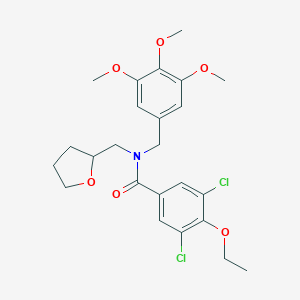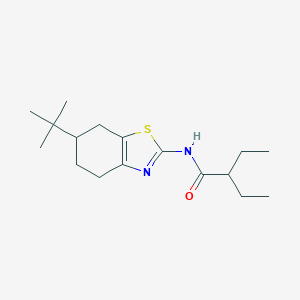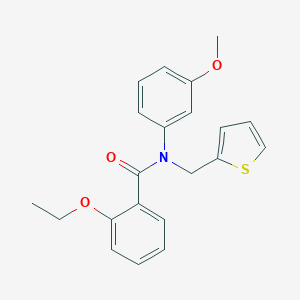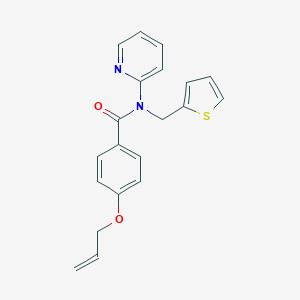![molecular formula C14H13ClN4O3S2 B257435 Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. The chemical compound is commonly referred to as ACT and belongs to the class of thiazole derivatives. ACT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of ACT is not fully understood. However, it is believed that the compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and microbial growth.
Biochemical and Physiological Effects
ACT has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the levels of reactive oxygen species in cells. Additionally, ACT has been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
ACT has several advantages for lab experiments. The compound is relatively easy to synthesize and has been found to exhibit significant biological activities at low concentrations. However, one of the limitations of using ACT in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Orientations Futures
There are several future directions for the research on ACT. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ACT and its potential applications in the treatment of inflammatory and infectious diseases. Finally, the development of new analogs of ACT with improved biological activities and reduced toxicity is an area of active research.
Méthodes De Synthèse
The synthesis of ACT involves several steps, including the reaction of 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid with allyl chloroformate, followed by the reaction with 5-chloro-2-(methylsulfanyl)-4-pyrimidinecarboxylic acid. The resulting compound is then treated with ammonia to produce ACT.
Applications De Recherche Scientifique
ACT has been extensively studied for its potential applications in medicine. The compound has been found to exhibit significant anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, ACT has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propriétés
Nom du produit |
Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
Formule moléculaire |
C14H13ClN4O3S2 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
prop-2-enyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H13ClN4O3S2/c1-4-5-22-12(21)10-7(2)17-14(24-10)19-11(20)9-8(15)6-16-13(18-9)23-3/h4,6H,1,5H2,2-3H3,(H,17,19,20) |
Clé InChI |
FKVZMRVLJKWYGR-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
SMILES canonique |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)




![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)


![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)

![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
